molecular formula C13H14ClNO2 B8032011 tert-Butyl 2-chloro-1H-indole-1-carboxylate

tert-Butyl 2-chloro-1H-indole-1-carboxylate

Cat. No.: B8032011
M. Wt: 251.71 g/mol
InChI Key: BJDRCNSFUBGUBD-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group, a chlorine atom at the 2-position, and an indole core structure. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-chloro-1H-indole-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indole derivatives.

    Chlorination: The indole derivative is chlorinated at the 2-position using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The chlorinated indole is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chlorination: Using large-scale chlorination reactors to introduce the chlorine atom.

    Continuous Esterification: Employing continuous flow reactors for the esterification step to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The indole core can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution Products: Various substituted indoles depending on the nucleophile used.

    Oxidation Products: Oxidized indole derivatives.

    Reduction Products: Reduced indole derivatives.

    Hydrolysis Products: Indole-1-carboxylic acid derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.

Biology:

    Biological Probes: Utilized as probes to study biological processes involving indole derivatives.

    Enzyme Inhibitors: Investigated for their potential as enzyme inhibitors in various biochemical pathways.

Medicine:

    Drug Development: Explored as a scaffold for developing new pharmaceuticals with potential therapeutic effects.

    Anticancer Research: Studied for its potential anticancer properties due to the indole core structure.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Agrochemicals: Investigated for its potential use in agrochemical formulations.

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, influencing cellular processes. The chlorine atom and tert-butyl ester group can modulate the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

    tert-Butyl 1-indolecarboxylate: Lacks the chlorine atom at the 2-position.

    tert-Butyl 3-cyano-1H-indole-1-carboxylate: Contains a cyano group instead of a chlorine atom.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains additional functional groups at different positions.

Uniqueness:

    Chlorine Substitution: The presence of the chlorine atom at the 2-position makes tert-Butyl 2-chloro-1H-indole-1-carboxylate unique, influencing its chemical reactivity and biological activity.

    Versatility: The compound’s structure allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 2-chloroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-10-7-5-4-6-9(10)8-11(15)14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDRCNSFUBGUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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